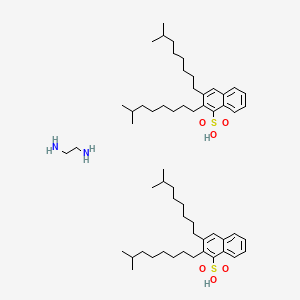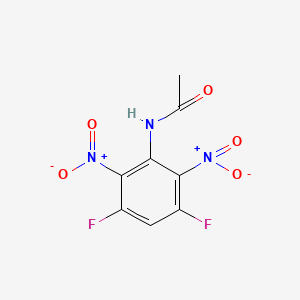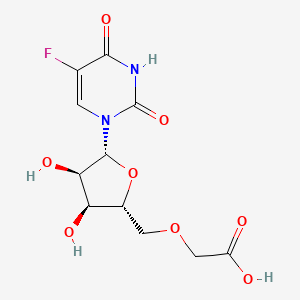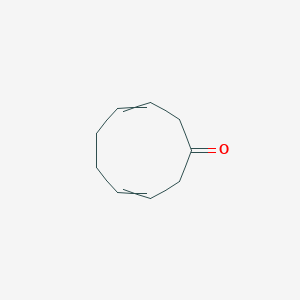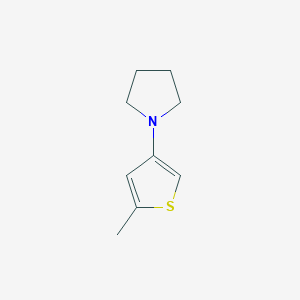
(6-phenylpyridin-2-yl) 15-hydroxypentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound features a phenylpyridine moiety attached to a hydroxypentadecanoate chain, making it a molecule of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-phenylpyridin-2-yl) 15-hydroxypentadecanoate typically involves esterification reactions. One common method is the reaction between 6-phenylpyridin-2-ol and 15-hydroxypentadecanoic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid (PTSA) can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 15-oxo-pentadecanoate derivatives.
Reduction: Formation of 15-hydroxypentadecanol derivatives.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-phenylpyridin-2-yl) 15-hydroxypentadecanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylpyridine moiety can interact with aromatic amino acids in proteins, while the hydroxypentadecanoate chain can engage in hydrophobic interactions, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Phenylpyridin-2-yl acetate: Similar structure but with a shorter ester chain.
6-Phenylpyridin-2-yl butyrate: Another ester derivative with a different chain length.
6-Phenylpyridin-2-yl hexanoate: Features a hexanoate chain instead of a pentadecanoate chain.
Uniqueness
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate is unique due to its long hydroxypentadecanoate chain, which imparts distinct physicochemical properties. This long chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
63362-09-4 |
|---|---|
Molekularformel |
C26H37NO3 |
Molekulargewicht |
411.6 g/mol |
IUPAC-Name |
(6-phenylpyridin-2-yl) 15-hydroxypentadecanoate |
InChI |
InChI=1S/C26H37NO3/c28-22-15-10-8-6-4-2-1-3-5-7-9-14-21-26(29)30-25-20-16-19-24(27-25)23-17-12-11-13-18-23/h11-13,16-20,28H,1-10,14-15,21-22H2 |
InChI-Schlüssel |
YPAUZQKIHOSWHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)OC(=O)CCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
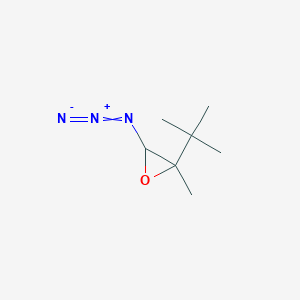
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
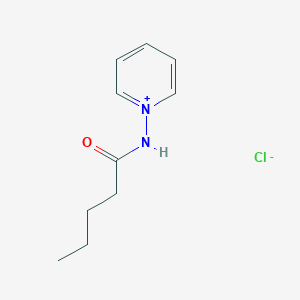
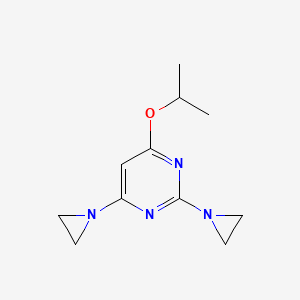
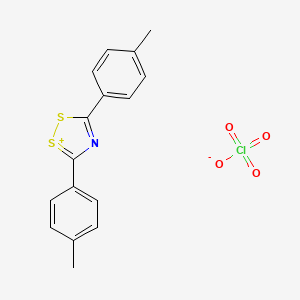
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
